ACY-738

Description

Properties

IUPAC Name |

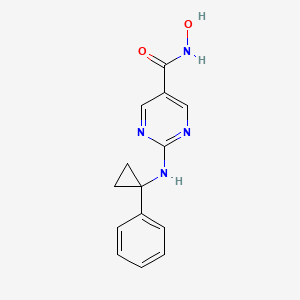

N-hydroxy-2-[(1-phenylcyclopropyl)amino]pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2/c19-12(18-20)10-8-15-13(16-9-10)17-14(6-7-14)11-4-2-1-3-5-11/h1-5,8-9,20H,6-7H2,(H,18,19)(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIIWIMDSZVNYHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=C2)NC3=NC=C(C=N3)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ACY-738's Mechanism of Action on Tubulin Acetylation: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction: ACY-738 is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), a class IIb histone deacetylase that plays a crucial role in various cellular processes, primarily through its deacetylation of non-histone protein substrates. One of the most significant substrates of HDAC6 is α-tubulin, a key component of microtubules. The acetylation of α-tubulin at lysine 40 is a critical post-translational modification that modulates microtubule stability and function, thereby impacting intracellular transport, cell motility, and other vital cellular activities. This technical guide provides a comprehensive overview of the mechanism of action of this compound on tubulin acetylation, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and workflows.

Core Mechanism of Action

This compound exerts its biological effects by selectively inhibiting the enzymatic activity of HDAC6. This inhibition prevents the removal of acetyl groups from α-tubulin, leading to an accumulation of acetylated α-tubulin within the cell. Increased tubulin acetylation is associated with enhanced microtubule stability and flexibility, which can, in turn, affect axonal transport and other microtubule-dependent processes.[1][2][3] The selectivity of this compound for HDAC6 over other HDAC isoforms, particularly class I HDACs, is a key feature that minimizes off-target effects, such as alterations in histone acetylation that can lead to broad changes in gene expression.[4]

Signaling Pathway of Tubulin Acetylation and the Impact of this compound

Caption: Mechanism of this compound action on tubulin acetylation.

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound against HDAC Isoforms

| HDAC Isoform | IC50 (nM) | Reference |

| HDAC6 | 1.7 | |

| HDAC1 | 94 | |

| HDAC2 | 128 | |

| HDAC3 | 218 |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Concentration | Effect | Reference |

| RN46A-B14 | α-tubulin acetylation | 2.5 µM | Increased acetylated α-tubulin | |

| Mesangial cells | α-tubulin acetylation | 5 nM | Increased α-tubulin acetylation without significantly increasing H3 histone acetylation | [5] |

| HCT-116 | Tubulin acetylation | 800 nM | Induced tubulin acetylation with minimal histone acetylation | [4] |

Table 3: In Vivo Effects of this compound

| Animal Model | Dosage | Effect | Reference |

| Mouse (whole-brain lysates) | 5 mg/kg | Significant increase in α-tubulin acetylation | |

| APP/PS1 mice | 10 mg/kg (oral) | Elevated levels of acetylated tubulin | [6] |

| C57/Bl6 mice | 100 mg/kg/day (in food) | 1.5-fold increase in tubulin acetylation in the brain |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide comprehensive protocols for key experiments used to characterize the effects of this compound on tubulin acetylation.

Experimental Workflow for Assessing this compound's Effect on Tubulin Acetylation

Caption: Experimental workflow for analyzing this compound's impact.

In Vitro HDAC6 Activity Assay (Fluorometric)

This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant HDAC6 in a cell-free system.

-

Materials:

-

Recombinant human HDAC6 enzyme

-

Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., containing trypsin and a buffer to stop the HDAC reaction)

-

This compound (dissolved in DMSO)

-

Trichostatin A (TSA) as a positive control inhibitor

-

96-well black microplate

-

Fluorometric plate reader

-

-

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add the HDAC6 enzyme to each well, except for the no-enzyme control wells.

-

Add the diluted this compound or control (DMSO vehicle, TSA) to the respective wells.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic HDAC6 substrate to all wells.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding the developer solution.

-

Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Tubulin Acetylation Assay (Western Blot)

This assay quantifies the levels of acetylated α-tubulin in cells treated with this compound.

-

Materials:

-

Cell line of interest (e.g., neuronal cells)

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Mouse anti-acetylated α-tubulin (Lys40)

-

Rabbit anti-α-tubulin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-mouse and anti-rabbit)

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against acetylated α-tubulin overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated anti-mouse secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the primary antibody against total α-tubulin as a loading control, followed by the appropriate HRP-conjugated secondary antibody and detection.

-

Quantify the band intensities and normalize the acetylated α-tubulin signal to the total α-tubulin signal.

-

Immunofluorescence Staining for Acetylated Tubulin

This method visualizes the distribution and abundance of acetylated microtubules within cells.

-

Materials:

-

Cells grown on coverslips

-

This compound

-

Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: Mouse anti-acetylated α-tubulin (Lys40)

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse)

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

-

-

Procedure:

-

Treat cells grown on coverslips with this compound or vehicle control.

-

Fix the cells with the chosen fixative.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking solution for 1 hour.

-

Incubate with the primary antibody against acetylated α-tubulin for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the coverslips with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

-

Counterstain the nuclei with DAPI.

-

Wash the coverslips and mount them onto microscope slides.

-

Visualize and capture images using a fluorescence microscope.

-

Conclusion

This compound is a highly potent and selective HDAC6 inhibitor that effectively increases the acetylation of α-tubulin in both in vitro and in vivo settings. This mechanism of action holds significant therapeutic potential for a range of diseases where microtubule stability and function are compromised. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the nuanced effects of this compound and other HDAC6 inhibitors on cellular and molecular pathways. The continued exploration of this class of compounds is anticipated to yield novel therapeutic strategies for various neurological and other disorders.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of ACY-738

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of ACY-738, a potent and selective histone deacetylase 6 (HDAC6) inhibitor. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound, with the IUPAC name N-hydroxy-2-[(1-phenylcyclopropyl)amino]-5-pyrimidinecarboxamide, is a small molecule inhibitor of HDAC6.[1][2] Its chemical structure is characterized by a central pyrimidine ring, a phenylcyclopropylamine moiety, and a hydroxamic acid functional group, which is crucial for its HDAC inhibitory activity.

Chemical Formula: C₁₄H₁₄N₄O₂[1]

Molecular Weight: 270.29 g/mol [1]

CAS Number: 1375465-91-0[1][3]

Appearance: White to off-white powder or crystalline powder.

Solubility: Soluble in DMSO.[3]

Synthesis of this compound: A Representative Protocol

The synthesis of this compound can be achieved through a multi-step process involving the formation of the pyrimidine core, followed by the introduction of the phenylcyclopropylamine side chain and final conversion to the hydroxamic acid. While a detailed, publicly available, step-by-step protocol is limited, the following represents a chemically sound and logical synthetic route based on established organic chemistry principles and available information on related compounds.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-((1-phenylcyclopropyl)amino)pyrimidine-5-carboxylic acid

-

Reaction Setup: To a solution of 2-chloropyrimidine-5-carboxylic acid (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add 1-phenylcyclopropan-1-amine (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents).

-

Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature and pour it into water. Acidify the aqueous solution with a dilute acid (e.g., 1N HCl) to precipitate the product. Collect the solid by filtration, wash with water, and dry under vacuum to yield 2-((1-phenylcyclopropyl)amino)pyrimidine-5-carboxylic acid.

Step 2: Conversion to N-hydroxy-2-((1-phenylcyclopropyl)amino)pyrimidine-5-carboxamide (this compound)

-

Activation of Carboxylic Acid: Dissolve the 2-((1-phenylcyclopropyl)amino)pyrimidine-5-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent like DMF or tetrahydrofuran (THF). Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents) and a base like DIPEA (2 equivalents). Stir the mixture at room temperature for 30-60 minutes to activate the carboxylic acid.

-

Hydroxylamine Coupling: To the activated carboxylic acid solution, add a solution of hydroxylamine hydrochloride (1.5 equivalents) and DIPEA (1.5 equivalents) in DMF.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Quantitative Data on Biological Activity

This compound is a highly potent and selective inhibitor of HDAC6. Its inhibitory activity against various HDAC isoforms has been quantified, demonstrating significant selectivity for HDAC6 over other classes of HDACs.

| Target | IC₅₀ (nM) | Selectivity vs. HDAC6 |

| HDAC6 | 1.7 [3][4][5] | - |

| HDAC1 | 94[4][5] | ~55-fold |

| HDAC2 | 128[4][5] | ~75-fold |

| HDAC3 | 218[4][5] | ~128-fold |

Note: IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the selective inhibition of HDAC6. This enzyme is predominantly cytoplasmic and plays a key role in the deacetylation of non-histone proteins, most notably α-tubulin.

HDAC6 and Tubulin Acetylation

HDAC6 deacetylates acetylated α-tubulin, a component of microtubules. By inhibiting HDAC6, this compound leads to an increase in the levels of acetylated α-tubulin. This, in turn, affects microtubule stability and dynamics, which can impact various cellular processes, including intracellular transport.

Modulation of Tau Phosphorylation

In the context of neurodegenerative diseases such as Alzheimer's, this compound has been shown to reduce the hyperphosphorylation of the tau protein.[6] The exact mechanism is still under investigation but may be linked to the role of HDAC6 in cellular stress responses and protein quality control pathways.

Impact on B-Cell Differentiation

This compound has demonstrated immunomodulatory effects, particularly in the context of systemic lupus erythematosus (SLE). It influences B-cell development in the bone marrow, leading to an increase in early-stage B-cells and a decrease in late-stage pre-B cells.[3] This suggests that HDAC6 plays a role in B-cell developmental checkpoints.

References

- 1. jocpr.com [jocpr.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Immunoproteasome Activation Expands the MHC Class I Immunopeptidome, Unmasks Neoantigens, and Enhances T-cell Anti-Myeloma Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. air.unimi.it [air.unimi.it]

- 6. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

ACY-738: A Technical Guide to its Discovery and Development

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of ACY-738, a potent and selective histone deacetylase 6 (HDAC6) inhibitor. The information is curated for researchers, scientists, and professionals involved in drug development, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Introduction and Discovery

This compound was developed by Acetylon Pharmaceuticals (later acquired by Celgene) as part of a focused effort to create next-generation, selective HDAC inhibitors with improved therapeutic windows compared to non-selective inhibitors. The medicinal chemistry strategy centered on designing compounds that could potently and selectively target the unique catalytic domain of HDAC6, a class IIb histone deacetylase. This approach aimed to minimize the side effects associated with the inhibition of class I HDACs while harnessing the therapeutic potential of modulating HDAC6 activity in various diseases, including neurodegenerative disorders and cancers. This compound, chemically known as N-hydroxy-2-((1-phenylcyclopropyl)amino)pyrimidine-5-carboxamide, emerged from these efforts as a lead candidate with excellent potency, selectivity, and brain bioavailability.

Mechanism of Action

This compound is a highly potent and selective inhibitor of HDAC6.[1][2][3] Its primary mechanism of action involves binding to the zinc-containing catalytic domain of the HDAC6 enzyme, thereby blocking its deacetylase activity. HDAC6 is predominantly a cytoplasmic enzyme with key substrates that include α-tubulin, a major component of microtubules. By inhibiting HDAC6, this compound leads to the hyperacetylation of α-tubulin, which in turn enhances microtubule stability and function. This is crucial for essential cellular processes such as axonal transport, which is often impaired in neurodegenerative diseases.

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Selectivity vs. HDAC6 |

| HDAC6 | 1.7 | - |

| HDAC1 | 94 | ~55-fold |

| HDAC2 | 128 | ~75-fold |

| HDAC3 | 218 | ~128-fold |

Data compiled from multiple sources.[1][3]

Table 2: Preclinical Pharmacokinetics of this compound

| Species | Route | Dose | Cmax | T1/2 (plasma) |

| Mouse | IP | 5 mg/kg | 1310 ng/mL | 12 minutes |

| Rat | Oral | 10 mg/kg | 212 ng/mL (79 nM) | 2.2 hours |

Data compiled from multiple sources.[3][4]

Experimental Protocols

This section details the methodologies for key experiments cited in the development of this compound.

Fluorogenic HDAC6 Inhibition Assay

This assay is used to determine the in vitro potency of compounds against HDAC6.

Principle: A fluorogenic substrate containing an acetylated lysine is incubated with the HDAC6 enzyme. Deacetylation by HDAC6 allows a developer enzyme to cleave the substrate, releasing a fluorescent molecule. The fluorescence intensity is proportional to the HDAC6 activity.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the HDAC6 enzyme and the fluorogenic substrate in the assay buffer.

-

Prepare a developer solution containing a lysine developer enzyme.

-

-

Assay Procedure:

-

Add the assay buffer, diluted this compound (or vehicle control), and the diluted HDAC6 enzyme to the wells of a 96-well microplate.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and initiate fluorescence development by adding the developer solution.

-

Incubate at room temperature for 15-30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 390 nm and emission at 460 nm).

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

In Vivo Axonal Transport Assay in Mice

This assay is used to assess the effect of this compound on axonal transport in living animals.

Principle: A fluorescent tracer that is taken up by nerve terminals and retrogradely transported along axons is injected into a muscle. The movement of the tracer within the axons of the innervating nerve is then visualized and quantified using live-cell imaging.

Protocol:

-

Animal Preparation:

-

Anesthetize the mouse (e.g., with isoflurane).

-

Surgically expose the target muscle (e.g., the gastrocnemius muscle) and the corresponding nerve (e.g., the sciatic nerve).

-

-

Tracer Injection:

-

Inject a fluorescently labeled tracer (e.g., a non-toxic fragment of tetanus toxin, HcT, conjugated to a fluorescent dye) into the exposed muscle.

-

-

Live Imaging:

-

After a sufficient time for tracer uptake and transport (e.g., 1-2 hours), immobilize the exposed nerve on a microscope stage.

-

Use a confocal or two-photon microscope to visualize the fluorescently labeled vesicles moving within the axons.

-

Acquire time-lapse images of the axonal transport.

-

-

Data Analysis:

-

Use particle tracking software to generate kymographs and quantify various parameters of axonal transport, such as the velocity, flux, and processivity of the fluorescent vesicles.

-

Compare these parameters between vehicle-treated and this compound-treated animals.

-

Preclinical Development and Applications

This compound has been evaluated in a range of preclinical models of disease, demonstrating its therapeutic potential.

Neurodegenerative Diseases

-

Alzheimer's Disease: In mouse models of Alzheimer's disease, this compound has been shown to rescue deficits in axonal transport, reduce the levels of hyperphosphorylated tau, and improve cognitive function.

-

Amyotrophic Lateral Sclerosis (ALS): In mouse models of ALS, this compound has demonstrated the ability to increase microtubule acetylation in the spinal cord and reduce motor neuron degeneration.

-

Multiple Sclerosis (MS): In a mouse model of MS (experimental autoimmune encephalomyelitis), this compound treatment delayed disease onset, reduced disease severity, and improved short-term memory.[5][6]

Other Potential Indications

-

Systemic Lupus Erythematosus (SLE): In a mouse model of SLE, this compound reduced disease pathogenesis by inhibiting immune complex-mediated glomerulonephritis and decreasing the production of inflammatory cytokines.[4][7]

-

Cancer: The role of HDAC6 in cancer cell survival has prompted investigations into the anti-cancer effects of selective inhibitors like this compound, particularly in hematological malignancies like diffuse large B-cell lymphoma.[8]

Experimental Workflow for Preclinical Evaluation

Caption: Preclinical development workflow for this compound.

Conclusion

This compound is a well-characterized, potent, and selective HDAC6 inhibitor with a compelling preclinical data package supporting its therapeutic potential in a variety of diseases, most notably neurodegenerative disorders. Its ability to cross the blood-brain barrier and modulate microtubule dynamics through the hyperacetylation of α-tubulin makes it a promising candidate for further development. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug developers interested in advancing our understanding and application of selective HDAC6 inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. The Selective HDAC6 Inhibitor this compound Impacts Memory and Disease Regulation in an Animal Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Selective HDAC6 Inhibitor this compound Impacts Memory and Disease Regulation in an Animal Model of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Specific HDAC6 inhibition by this compound reduces SLE pathogenesis in NZB/W mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [HDAC6 inhibitor this compound induces apoptosis and autophagy in diffuse large B-cell lymphoma cells through P53 acetylation] - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetic Profile of ACY-738 in Murine Models: A Technical Overview

Introduction

ACY-738 is a potent and selective histone deacetylase 6 (HDAC6) inhibitor that has demonstrated therapeutic potential in various preclinical models of neurodegenerative diseases. Its mechanism of action involves the modulation of tubulin acetylation, which is crucial for microtubule stability and axonal transport. A thorough understanding of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), is critical for its development as a therapeutic agent. This document provides a comprehensive summary of the available pharmacokinetic data for this compound in mice, intended for researchers and professionals in drug development.

Pharmacokinetic Data

The pharmacokinetic parameters of this compound have been characterized in mice following different routes of administration. The compound is known for its rapid distribution to the brain and a relatively short plasma half-life.

Table 1: Plasma Pharmacokinetic Parameters of this compound in Mice

| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hours) | Plasma Half-life | Animal Model |

| Intraperitoneal (i.p.) | 5 | 1310 | 0.083 | 12 minutes | NIH Swiss mice |

| Oral (in chow)* | 10 | 212 | Not Reported | 2.2 hours | Rat data, used for mouse chow formulation |

*Note: The oral pharmacokinetic data was derived from studies in rats and used to formulate a rodent chow for administration to mice.

Table 2: this compound Concentration in Plasma and Brain Tissue of APP/PS1 Mice

| Treatment Group | Age Cohort | Average Brain Concentration (ng/g) | Average Plasma Concentration (ng/mL) |

| Wild-Type (Treated) | Early | 16.07 | 22 |

| APP/PS1 (Treated) | Early | 17.93 | 27.07 |

| Wild-Type (Treated) | Late | 17.80 | 40.35 |

| APP/PS1 (Treated) | Late | 14.20 | 50 |

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic studies of this compound in mice.

Drug Administration

-

Intraperitoneal (i.p.) Injection : For acute dosing studies, this compound was dissolved in a vehicle solution, such as a mixture of dimethyl sulfoxide (DMSO) and phosphate-buffered saline (PBS), and administered via intraperitoneal injection. In some studies, doses of 5 mg/kg or 20 mg/kg were used.

-

Oral Administration : To avoid the stress of repeated injections in chronic studies, this compound was formulated into rodent chow. The concentration in the chow was calculated to deliver a specific daily dose, for example, 100 mg/kg per day, based on pharmacokinetic studies in rats.

Sample Collection and Processing

-

Plasma Collection : Blood samples were collected from mice at various time points post-administration. Plasma was separated by centrifugation and stored at -80°C until analysis.

-

Brain Tissue Collection : Following the final blood collection, mice were euthanized, and brains were dissected. Specific brain regions, such as the cortex, were isolated, snap-frozen, and stored at -80°C.

-

Sample Preparation for Analysis : For analysis, this compound was extracted from plasma and brain homogenates using a protein precipitation method with a 50:50 acetonitrile:methanol solution.

Bioanalytical Method

The quantification of this compound in plasma and brain samples was performed using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. This technique offers high sensitivity and specificity for the detection and quantification of the compound. The analysis was conducted using electrospray ionization in the positive mode, with a lower limit of quantification of 3 ng/mL.

Visualizations

Experimental Workflow for Pharmacokinetic Analysis

Caption: Workflow for this compound pharmacokinetic analysis in mice.

Signaling Pathway of this compound Action

Caption: this compound inhibits HDAC6, increasing tubulin acetylation.

ACY-738: A Technical Guide to Brain Bioavailability and Central Nervous System Penetration

An In-depth Whitepaper for Researchers and Drug Development Professionals

Introduction: ACY-738, a potent and selective inhibitor of histone deacetylase 6 (HDAC6), has emerged as a promising therapeutic candidate for a range of neurological disorders. Its therapeutic efficacy is intrinsically linked to its ability to cross the blood-brain barrier (BBB) and engage its target within the central nervous system (CNS). This technical guide provides a comprehensive overview of the brain bioavailability and CNS penetration of this compound, drawing upon key preclinical studies. The document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound, detailing its distribution in both plasma and brain tissue across different preclinical models and administration routes.

Table 1: Pharmacokinetics of this compound in Rats (Oral Administration)

| Parameter | Value | Reference |

| Dose | 10 mg/kg | [1] |

| Maximum Plasma Concentration (Cmax) | 212 ng/mL (79 nM) | [1] |

| Time to Maximum Concentration (Tmax) | Not Reported | |

| Half-life (t½) | 2.2 hours | [1] |

Table 2: Brain and Plasma Concentrations of this compound in APP/PS1 Mice (Chow-based Formulation) [1]

| Treatment Group | Brain Concentration (ng/g tissue) | Brain Concentration (nM) | Plasma Concentration (ng/mL) | Plasma Concentration (nM) |

| Wild-Type (WT) - Treated | 16.07 | 59 | 22 | 81 |

| APP/PS1 - Treated | 17.93 | 66 | 27.07 | 100 |

Table 3: Pharmacokinetics of this compound in Mice (Intraperitoneal Administration)

| Parameter | Value | Reference |

| Dose | 5 mg/kg | [2] |

| Maximum Plasma Concentration (Cmax) | 1310 ng/mL | [2] |

| Time to Maximum Concentration (Tmax) | 0.0830 hours | [2] |

| Half-life (t½) | 12 minutes | [3][4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the experimental protocols employed in the cited studies to assess the pharmacokinetics and CNS penetration of this compound.

Animal Models and Drug Administration

-

Alzheimer's Disease Model: Amyloid precursor protein/presenilin 1 (APP/PS1) mice were used as a model for Alzheimer's disease.[1] this compound was administered through a chow-based formulation for 21 or 90 days.[5] The chow was formulated to deliver a dose of approximately 100 mg/kg per day.[1]

-

Amyotrophic Lateral Sclerosis (ALS) Model: The mSOD1G93A mouse model of ALS was utilized.[6] In some studies, C57/Bl6 mice were treated with this compound at 100 mg/kg/day in their food, with or without riluzole in their drinking water, for 1 and 4 months.[7]

-

Multiple Sclerosis Model: Experimental Autoimmune Encephalomyelitis (EAE) mice served as an animal model for multiple sclerosis.[3][8][9] this compound was administered at a dose of 20 mg/kg on days 9 and 10 post-immunization.[3][9]

-

General Pharmacokinetic Studies: For single-dose pharmacokinetic studies, this compound was administered intraperitoneally (IP) to mice at a dose of 5 mg/kg.[2]

Sample Collection and Processing

-

Plasma Collection: Blood samples were collected from the animals at various time points post-administration. The blood was then processed to separate the plasma.

-

Brain Tissue Collection: Following the final dose and at specified time points, animals were euthanized, and brain tissue (specifically cortical samples in some studies) was rapidly dissected and collected.[1]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

-

Quantification of this compound: The concentrations of this compound in plasma and brain tissue homogenates were determined using High-Performance Liquid Chromatography (HPLC).[1] While the specific HPLC conditions (e.g., column, mobile phase, flow rate, and detector settings) are not detailed in the provided search results, this technique is the standard for quantifying small molecules in biological matrices.

Visualizations: Signaling Pathways and Experimental Workflows

To visually represent the key concepts discussed, the following diagrams have been generated using the DOT language.

Caption: this compound inhibits HDAC6, leading to increased α-tubulin acetylation and promoting microtubule stability.

Caption: Experimental workflow for assessing the CNS penetration and pharmacokinetics of this compound.

Discussion

The compiled data demonstrates that this compound effectively crosses the blood-brain barrier and achieves therapeutic concentrations in the brain.[1] Studies have shown that this compound is bioavailable upon both oral and systemic administration.[4][10] The compound exhibits a relatively short half-life, particularly when administered intraperitoneally.[1][3] This pharmacokinetic profile has been shown to be sufficient to induce significant acetylation of α-tubulin in the brain, a key indicator of HDAC6 inhibition.[10]

The ability of this compound to penetrate the CNS and engage its target has been linked to positive therapeutic outcomes in various preclinical models of neurodegenerative diseases. For instance, in a mouse model of Alzheimer's disease, treatment with this compound led to improvements in axonal transport and recovery of learning and memory deficits.[1] These findings underscore the importance of brain bioavailability for the therapeutic efficacy of HDAC6 inhibitors in neurological disorders.

Conclusion

This compound demonstrates favorable pharmacokinetic properties for a CNS-targeted therapeutic, with proven brain penetration and target engagement. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development of this compound and other brain-penetrant HDAC6 inhibitors. Future studies should aim to further elucidate the long-term pharmacokinetic and pharmacodynamic profile of this compound and its metabolites within the CNS to optimize dosing strategies for clinical applications.

References

- 1. Pharmocologic treatment with histone deacetylase 6 inhibitor (this compound) recovers Alzheimer's disease phenotype in amyloid precursor protein/presenilin 1 (APP/PS1) mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | The Selective HDAC6 Inhibitor this compound Impacts Memory and Disease Regulation in an Animal Model of Multiple Sclerosis [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. A patent review of histone deacetylase 6 inhibitors in neurodegenerative diseases (2014–2019) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HDAC6 inhibition as a mechanism to prevent neurodegeneration in the mSOD1G93A mouse model of ALS | Quanterix [quanterix.com]

- 7. | BioWorld [bioworld.com]

- 8. The Selective HDAC6 Inhibitor this compound Impacts Memory and Disease Regulation in an Animal Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Selective HDAC6 Inhibitor this compound Impacts Memory and Disease Regulation in an Animal Model of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antidepressant-like properties of novel HDAC6-selective inhibitors with improved brain bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Off-Target Profile of ACY-738 at High Concentrations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACY-738 is a potent and selective inhibitor of histone deacetylase 6 (HDAC6), a class IIb histone deacetylase primarily localized in the cytoplasm.[1][2] Its high selectivity for HDAC6 over class I HDACs has positioned it as a valuable tool for investigating the biological roles of HDAC6 and as a potential therapeutic agent in various diseases, including neurological disorders and cancer. However, understanding the off-target effects of any chemical probe, especially at high concentrations, is paramount for the accurate interpretation of experimental results and for predicting potential toxicities in a clinical setting. This technical guide provides a comprehensive overview of the known off-target effects of this compound at elevated concentrations, supported by available quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Off-Target Activity of this compound

While this compound exhibits remarkable selectivity for HDAC6, studies have revealed inhibitory activity against other cellular targets, particularly at higher concentrations. The primary off-targets identified to date are other histone deacetylase isoforms and, to a lesser extent, other enzymes.

Inhibition of Class I Histone Deacetylases

At concentrations significantly higher than its IC50 for HDAC6, this compound demonstrates inhibitory activity against class I HDACs. This off-target activity is a critical consideration for in vitro and in vivo studies employing high doses of the compound.

| Target | IC50 (nM) | Selectivity vs. HDAC6 |

| HDAC6 | 1.7[1][2] | - |

| HDAC1 | 94[2] | ~55-fold |

| HDAC2 | 128[2] | ~75-fold |

| HDAC3 | 218[2] | ~128-fold |

Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its primary target, HDAC6, and its off-targets within the class I HDAC family. The selectivity is calculated as the ratio of the IC50 for the off-target to the IC50 for HDAC6.

Activity at Other Cellular Targets

Beyond HDACs, the off-target profile of this compound has been explored against other enzyme classes.

| Target | pEC50 | Notes |

| MBLAC2 | 6.3[3] | >75-fold less potent than the related compound ACY-775.[3] |

Table 2: Off-Target Activity of this compound against MBLAC2. This table presents the pEC50 value for this compound against metallo-β-lactamase domain-containing protein 2 (MBLAC2).

In Vitro Cytotoxicity

High concentrations of this compound have been shown to induce cell death in vitro. This effect is an important consideration for cellular assays and for understanding the potential therapeutic window of the compound.

| Cell Line | Assay | IC50 (nM) |

| 697 (human B-cell precursor leukemia) | CellTiter 96 AQueous One Solution Cell Proliferation Assay | 3390[2] |

Table 3: In Vitro Cytotoxicity of this compound. This table provides the half-maximal inhibitory concentration (IC50) for the cytotoxic effect of this compound in the 697 human cell line.

Note on Kinase Panel Screening: A comprehensive, quantitative screening of this compound against a broad panel of kinases at high concentrations is not publicly available at the time of this writing. Such data would be invaluable for a complete understanding of its off-target profile. Researchers are encouraged to perform or consult proprietary kinase screening services to assess the potential for off-target kinase inhibition in their specific experimental context.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are descriptions of the key experimental protocols used to characterize the off-target effects of this compound.

HDAC Enzyme Inhibition Assay

This biochemical assay quantifies the inhibitory activity of a compound against purified HDAC enzymes.

Principle: The assay measures the ability of an inhibitor to block the deacetylation of a fluorogenic substrate by a specific HDAC isoform. The resulting fluorescence is inversely proportional to the inhibitory activity of the compound.

Detailed Methodology:

-

Enzyme and Substrate Preparation: Recombinant human HDAC1, HDAC2, HDAC3, and HDAC6 enzymes are purified. A fluorogenic acetylated peptide substrate (e.g., Fluor de Lys®) is prepared in assay buffer.

-

Compound Dilution: this compound is serially diluted to a range of concentrations in an appropriate solvent (e.g., DMSO) and then further diluted in assay buffer.

-

Assay Reaction: The HDAC enzyme, the fluorogenic substrate, and the diluted this compound are combined in the wells of a microplate. The reaction is initiated by the addition of the enzyme.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow for the enzymatic reaction to proceed.

-

Development: A developer solution is added to each well. The developer contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.

-

Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: The fluorescence readings are plotted against the inhibitor concentration, and the IC50 value is determined using a suitable curve-fitting model (e.g., four-parameter logistic regression).

MBLAC2 Enzymatic Assay

This assay determines the potency of a compound in inhibiting the enzymatic activity of MBLAC2.

Principle: A chemoproteomic competition binding assay can be used to assess the binding affinity of a compound to MBLAC2 in a cellular context. For enzymatic activity, a specific substrate for MBLAC2 would be used, and the effect of the inhibitor on substrate turnover would be measured.

Detailed Methodology (Chemoproteomic Approach):

-

Cell Lysate Preparation: Cells expressing MBLAC2 are lysed to obtain a protein extract.

-

Competition Binding: The cell lysate is incubated with a chemical probe that binds to MBLAC2, along with varying concentrations of the test compound (this compound).

-

Enrichment and Digestion: The probe-bound proteins are enriched, and the proteins are digested into peptides.

-

Mass Spectrometry: The peptide mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of MBLAC2 that was pulled down by the probe at each concentration of the test compound.

-

Data Analysis: The displacement of the probe by the test compound is used to determine the apparent dissociation constant (Kdapp) or pEC50.

In Vitro Cytotoxicity Assay (CellTiter 96 AQueous One Solution Cell Proliferation Assay)

This cell-based assay measures the cytotoxic effects of a compound on a cell line.

Principle: The assay is based on the conversion of a tetrazolium compound [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, inner salt; MTS] into a colored formazan product by dehydrogenase enzymes in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Methodology:

-

Cell Seeding: The 697 human B-cell precursor leukemia cell line is seeded into a 96-well microplate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: this compound is serially diluted and added to the wells containing the cells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plate is incubated for a specified period (e.g., 48 hours) at 37°C in a humidified CO2 incubator.

-

Reagent Addition: The CellTiter 96® AQueous One Solution Reagent is added to each well.

-

Incubation: The plate is incubated for a shorter period (e.g., 1-4 hours) to allow for the colorimetric reaction to develop.

-

Absorbance Measurement: The absorbance of the formazan product is measured at 490 nm using a microplate reader.

-

Data Analysis: The absorbance values are normalized to the vehicle control, and the IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the context of this compound's off-target effects.

Caption: On- and off-target HDAC inhibition by this compound.

Caption: Workflow for in vitro cytotoxicity assay.

Conclusion

This compound is a highly selective inhibitor of HDAC6, making it an invaluable research tool. However, at high concentrations, it exhibits off-target activity against class I HDACs and can induce cytotoxicity. A thorough understanding of this off-target profile is essential for the design of well-controlled experiments and the accurate interpretation of their outcomes. The lack of comprehensive kinase screening data represents a significant knowledge gap, and researchers should exercise caution when using high concentrations of this compound in contexts where kinase signaling is a critical variable. Future studies delineating a broader off-target profile will further enhance the utility of this compound as a selective chemical probe.

References

Methodological & Application

ACY-738: In Vitro Application Notes and Protocols for Cellular Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACY-738 is a potent and selective histone deacetylase 6 (HDAC6) inhibitor that has garnered significant interest in neurodegenerative disease research and beyond. Its ability to selectively inhibit HDAC6 over other HDAC isoforms makes it a valuable tool for investigating the specific roles of this cytoplasmic deacetylase in cellular processes. HDAC6 is a crucial regulator of cytoplasmic protein acetylation, most notably that of α-tubulin, a key component of microtubules. By inhibiting HDAC6, this compound leads to the hyperacetylation of α-tubulin, which in turn affects microtubule stability and axonal transport. This mechanism is believed to underlie its therapeutic potential in various neurological disorders. Furthermore, HDAC6 has been implicated in protein quality control through its role in aggresome formation, making it a target of interest in diseases characterized by protein aggregation.

These application notes provide a comprehensive overview of the in vitro use of this compound, including its mechanism of action, protocols for common cell culture experiments, and expected outcomes.

Mechanism of Action

This compound is a hydroxamic acid-based molecule that potently and selectively inhibits the enzymatic activity of HDAC6.[1] The primary mechanism of action involves the binding of this compound to the active site of the HDAC6 enzyme, thereby preventing it from deacetylating its substrates. The most well-characterized substrate of HDAC6 is α-tubulin. Inhibition of HDAC6 by this compound leads to an increase in the acetylation of α-tubulin at lysine 40. This post-translational modification is associated with enhanced microtubule stability and flexibility, which is crucial for proper axonal transport and overall neuronal health.[2][3] Beyond tubulin, HDAC6 has a number of other cytoplasmic targets, and its inhibition can impact various cellular pathways, including protein degradation and cell signaling.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Cell Line | Assay Description |

| HDAC6 | 1.7 | Sf9 insect cells | Inhibition of recombinant full-length human N-terminal GST-tagged HDAC6.[1] |

| HDAC1 | 94 | Not Specified | Enzyme inhibition assay.[1] |

| HDAC2 | 128 | Not Specified | Enzyme inhibition assay.[1] |

| HDAC3 | 218 | Not Specified | Enzyme inhibition assay.[1] |

Table 2: Cellular Activity of this compound in In Vitro Models

| Cell Line | Concentration | Effect | Reference |

| RN46A-B14 | 2.5 µM | Increased acetylated α-tubulin | [1] |

| HCT-116 | 800 nM | Induced tubulin acetylation with minimal histone acetylation | [4] |

| Primary Mouse Neurons | 1 µM | Significantly increased acetylated tubulin (in combination with 5 µM riluzole) | [5] |

| Mesangial cells | 5 nM | Increased α-tubulin acetylation without significantly increasing histone H3 acetylation | [6] |

| Human 697 cells | 3390 nM (IC50) | Cytotoxicity after 48 hours | [1] |

Experimental Protocols

Protocol 1: Assessment of α-Tubulin Acetylation by Western Blot

This protocol describes how to treat a neuronal cell line with this compound and assess the level of α-tubulin acetylation via Western blotting.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y, PC12, or primary neurons)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-acetylated-α-tubulin (Lys40), anti-α-tubulin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.

-

Cell Treatment:

-

Prepare working solutions of this compound in complete culture medium from a concentrated stock in DMSO. A dose-response experiment is recommended (e.g., 10 nM, 100 nM, 1 µM, 10 µM).

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

-

Remove the old medium from the cells and replace it with the medium containing this compound or vehicle.

-

Incubate for a predetermined time (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-acetylated-α-tubulin antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-α-tubulin antibody as a loading control.

-

Protocol 2: Cell Viability Assay

This protocol outlines the use of a standard MTT or similar colorimetric assay to assess the effect of this compound on cell viability.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT reagent (or similar, e.g., WST-1, PrestoBlue)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).

-

Cell Treatment:

-

After 24 hours, treat the cells with a serial dilution of this compound (e.g., from 1 nM to 100 µM).

-

Include a vehicle control (DMSO) and a positive control for cell death if desired.

-

Incubate for the desired period (e.g., 48 or 72 hours).

-

-

MTT Assay:

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

-

-

Data Analysis:

-

Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

-

Plot the results to determine the IC50 for cytotoxicity.

-

Mandatory Visualizations

Caption: Mechanism of this compound action on HDAC6 and tubulin acetylation.

Caption: General experimental workflow for in vitro studies with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. HDAC6 inhibition as a mechanism to prevent neurodegeneration in the mSOD1G93A mouse model of ALS | Quanterix [quanterix.com]

- 3. HDAC6 inhibition as a mechanism to prevent neurodegeneration in the mSOD1G93A mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. | BioWorld [bioworld.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Preparing ACY-738 Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation, storage, and handling of ACY-738 stock solutions in Dimethyl Sulfoxide (DMSO). This compound is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6) and is a valuable tool for research in neurodegenerative diseases, oncology, and immunology.

Introduction

This compound is a hydroxamic acid-containing small molecule that demonstrates high selectivity for HDAC6, an enzyme that plays a crucial role in various cellular processes by deacetylating non-histone proteins, most notably α-tubulin.[1][2] Inhibition of HDAC6 by this compound leads to an increase in the acetylation of α-tubulin, which is involved in microtubule stability and axonal transport.[3][4] Due to its ability to readily cross the blood-brain barrier, this compound is of particular interest for studying the central nervous system.[5][6]

Proper preparation of this compound stock solutions is critical for ensuring experimental reproducibility and accuracy. DMSO is the recommended solvent for creating concentrated stock solutions of this compound due to its high solubilizing capacity for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative information for this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄N₄O₂ | [1][7] |

| Molecular Weight | 270.29 g/mol | [2] |

| CAS Number | 1375465-91-0 | [5][7] |

| Appearance | White to off-white solid | [8] |

Table 2: Solubility of this compound

| Solvent | Solubility | Notes | Reference |

| DMSO | ≥ 32 mg/mL (118.39 mM) | Hygroscopic DMSO can reduce solubility; use fresh, anhydrous DMSO. | [8][9] |

| 50 mg/mL (184.99 mM) | Sonication is recommended to aid dissolution. | [10] | |

| 54 mg/mL (199.78 mM) | [5] | ||

| Ethanol | 1 mg/mL | [5] | |

| Water | Insoluble | [5] | |

| DMF | 10 mg/mL | [1] | |

| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [1] |

Table 3: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Reference |

| Powder | -20°C | 2 to 3 years | [7][8] |

| 4°C | 2 years | [8] | |

| In DMSO | -80°C | 6 months to 2 years | [7][8] |

| -20°C | 1 year | [8] | |

| 4°C | 2 weeks | [7] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional, but recommended)

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

-

Pre-weighing Preparations:

-

Ensure the analytical balance is calibrated and level.

-

Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.

-

-

Weighing this compound:

-

Tare a sterile microcentrifuge tube on the analytical balance.

-

Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.703 mg of this compound (Molecular Weight = 270.29 g/mol ).

-

-

Solvent Addition:

-

Using a calibrated micropipette, add the calculated volume of anhydrous, sterile DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.

-

It is crucial to use fresh, high-quality DMSO as moisture can decrease the solubility of this compound.[5]

-

-

Dissolution:

-

Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[10] Visually inspect the solution to ensure it is clear and free of particulates.

-

-

Aliquoting and Storage:

-

Once fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

-

For long-term storage, place the aliquots at -80°C.[7][8] For short-term storage, -20°C is acceptable.

-

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound.

Experimental Workflow for Stock Solution Preparation

Caption: Experimental workflow for preparing this compound stock solution.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | Benchchem [benchchem.com]

- 3. HDAC6 inhibition as a mechanism to prevent neurodegeneration in the mSOD1G93A mouse model of ALS | Quanterix [quanterix.com]

- 4. HDAC6 inhibition as a mechanism to prevent neurodegeneration in the mSOD1G93A mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. The Selective HDAC6 Inhibitor this compound Impacts Memory and Disease Regulation in an Animal Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Datasheet DC Chemicals [dcchemicals.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. glpbio.com [glpbio.com]

- 10. This compound | HDAC | TargetMol [targetmol.com]

Application Notes and Protocols for ACY-738 Intraperitoneal Injection in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the intraperitoneal (IP) administration of ACY-738, a potent and selective Histone Deacetylase 6 (HDAC6) inhibitor, in mouse models. This document is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound in various disease contexts.

Introduction to this compound

This compound is a small molecule inhibitor of HDAC6 with high selectivity over other HDAC isoforms. HDAC6 is a unique, primarily cytoplasmic deacetylase that plays a crucial role in regulating cellular processes by deacetylating non-histone proteins, most notably α-tubulin. By inhibiting HDAC6, this compound increases the acetylation of α-tubulin, which leads to the stabilization of microtubules. This mechanism is implicated in the restoration of axonal transport and the clearance of protein aggregates, making this compound a promising therapeutic candidate for neurodegenerative diseases such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS), as well as certain cancers and inflammatory conditions.

Data Presentation

In Vitro Potency of this compound

| Target | IC50 (nM) |

| HDAC6 | 1.7 |

| HDAC1 | 94 |

| HDAC2 | 128 |

| HDAC3 | 218 |

In Vivo Dosages and Administration of this compound in Mice

| Dosage (mg/kg) | Vehicle | Administration Route | Frequency | Mouse Model | Observed Effects |

| 5 | DMSO/PBS | Intraperitoneal | 5 days/week | Systemic Lupus Erythematosus (NZB/W) | Decreased anti-dsDNA production and attenuated sera IL-1β production.[1] |

| 20 | DMSO/PBS | Intraperitoneal | 5 days/week | Systemic Lupus Erythematosus (NZB/W) | Significantly attenuated the severity of proteinuria.[1] |

| 20 | DMSO/PBS | Intraperitoneal | Daily for 2 days | Experimental Autoimmune Encephalomyelitis (EAE) | Delayed disease onset and attenuated disease severity.[2] |

| 50 | Not specified | Not specified | Not specified | Wild-type | Failed to produce an enhancement of locomotor activity.[1] |

| 100 (in chow) | Rodent Chow | Oral | Daily | Alzheimer's Disease (APP/PS1) | Improvements in in vivo axonal transport, and recovery of short-term learning and memory deficits.[3] |

Experimental Protocols

Preparation of this compound for Intraperitoneal Injection

This protocol details the preparation of a 2 mg/mL stock solution of this compound and its subsequent dilution for a final injection concentration suitable for a 20 mg/kg dose in a 25g mouse.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Phosphate-Buffered Saline (PBS), sterile, pH 7.4

-

Sterile 1.5 mL microcentrifuge tubes

-

Sterile syringes (1 mL, 3 mL)

-

Sterile needles (21G for preparation, 27-30G for injection)

-

Vortex mixer

Procedure:

-

Stock Solution Preparation (10 mg/mL in DMSO):

-

In a sterile microcentrifuge tube, weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of this compound.

-

Add the appropriate volume of sterile DMSO to achieve a 10 mg/mL concentration (e.g., 1 mL for 10 mg of this compound).

-

Vortex the tube thoroughly until the this compound powder is completely dissolved. This stock solution can be stored at -20°C for short-term storage or -80°C for long-term storage.

-

-

Working Solution Preparation (for a 20 mg/kg dose):

-

Calculation of Injection Volume: The recommended injection volume for intraperitoneal administration in mice is typically 100-200 µL. For this protocol, we will use a 200 µL injection volume.

-

Calculation of Final Concentration:

-

For a 25g mouse, a 20 mg/kg dose requires 0.5 mg of this compound (20 mg/kg * 0.025 kg).

-

To deliver 0.5 mg in 200 µL, the final concentration of the working solution needs to be 2.5 mg/mL (0.5 mg / 0.2 mL).

-

-

Dilution of Stock Solution:

-

To prepare 1 mL of the 2.5 mg/mL working solution, you will need 250 µL of the 10 mg/mL stock solution (1 mL * 2.5 mg/mL / 10 mg/mL).

-

In a sterile tube, add 750 µL of sterile PBS.

-

Add 250 µL of the 10 mg/mL this compound stock solution to the PBS. This results in a final DMSO concentration of 25%.

-

Important Note on DMSO Concentration: While some studies have used higher concentrations, it is generally recommended to keep the final DMSO concentration for intraperitoneal injections in mice at or below 10% to minimize irritation and potential toxicity.[4][5][6] To achieve a 10% final DMSO concentration, you would prepare a higher concentration stock and dilute accordingly. For example, a 25 mg/mL stock in DMSO diluted 1:10 in PBS would yield a 2.5 mg/mL working solution with 10% DMSO.

-

-

Vortex the working solution gently to ensure it is thoroughly mixed. The working solution should be prepared fresh for each day of injections.

-

Intraperitoneal Injection Protocol in Mice

Materials:

-

Prepared this compound working solution

-

Mouse restraint device (optional)

-

Sterile syringes (1 mL)

-

Sterile needles (27-30 gauge)

-

70% Ethanol wipes

-

Appropriate personal protective equipment (gloves, lab coat)

Procedure:

-

Animal Restraint: Securely restrain the mouse using an appropriate method. This can be done by scruffing the mouse or using a commercial restraint device. Proper restraint is crucial for the safety of both the animal and the researcher.

-

Injection Site Identification: Position the mouse on its back with its head tilted slightly downwards. The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.

-

Site Preparation: Swab the injection site with a 70% ethanol wipe and allow it to dry.

-

Injection:

-

Draw the calculated volume of the this compound working solution into a sterile 1 mL syringe fitted with a 27-30 gauge needle.

-

Insert the needle at a 15-20 degree angle into the peritoneal cavity.

-

Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is drawn, withdraw the needle and reinject at a different site with a fresh needle and syringe.

-

Slowly inject the solution into the peritoneal cavity.

-

-

Post-Injection Monitoring: After injection, return the mouse to its cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or abnormal behavior.

Mandatory Visualizations

Signaling Pathway of this compound

Caption: this compound inhibits HDAC6, leading to increased α-tubulin acetylation and microtubule stability.

Experimental Workflow for In Vivo this compound Studies

Caption: A typical workflow for an in vivo study using this compound in a mouse model.

References

- 1. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Selective HDAC6 Inhibitor this compound Impacts Memory and Disease Regulation in an Animal Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmocologic treatment with histone deacetylase 6 inhibitor (this compound) recovers Alzheimer's disease phenotype in amyloid precursor protein/presenilin 1 (APP/PS1) mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. iacuc.wsu.edu [iacuc.wsu.edu]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

improving the stability of ACY-738 in solution

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ACY-738, with a focus on improving its stability in solution for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6).[1][2][3] Its mechanism of action involves the inhibition of HDAC6, which leads to an increase in the acetylation of its substrates, most notably α-tubulin.[3][4] This modification of α-tubulin affects microtubule stability and function, which is crucial for various cellular processes, including axonal transport.[4][5]

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions.[1][6][7] It is also soluble in ethanol to a lesser extent and is practically insoluble in water.[1] For optimal solubility in DMSO, it is crucial to use a fresh, anhydrous grade, as moisture can reduce solubility.[1]

Q3: How should I prepare and store stock solutions of this compound?

A3: It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO.[1] Once prepared, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -20°C or -80°C for long-term stability.[1][2][6]

Q4: For how long are the powdered form and stock solutions of this compound stable?

A4: The stability of this compound depends on the storage conditions. The powdered form is stable for at least three years when stored at -20°C.[1][6] Stock solutions in DMSO can be stored for up to one year at -80°C and for shorter periods (e.g., one month) at -20°C.[1][2]

Troubleshooting Guide

Issue 1: Precipitation of this compound in aqueous media during in vitro experiments.

-

Possible Cause: this compound has low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium, the compound can precipitate out of solution.

-

Troubleshooting Steps:

-

Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is as low as possible (ideally ≤ 0.1%) to maintain cell health and minimize solvent effects, while still keeping this compound in solution.

-

Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock in your aqueous medium. This gradual decrease in solvent concentration can help maintain solubility.

-

Sonication: Gentle sonication of the final working solution can help to redissolve any small precipitates that may have formed.[6]

-

Formulation with Pluronic F-68: For challenging situations, consider the use of a non-ionic surfactant like Pluronic F-68 to improve the dispersion and apparent solubility of hydrophobic compounds in aqueous media. A final concentration of 0.01-0.1% Pluronic F-68 can be tested.

-

Issue 2: Inconsistent results in cell-based assays.

-

Possible Cause 1: Degradation of this compound in working solutions.

-

Troubleshooting Step: Always prepare fresh working solutions from a frozen stock immediately before each experiment. Avoid storing diluted aqueous solutions of this compound.

-

-

Possible Cause 2: Adsorption to plasticware.

-

Troubleshooting Step: Hydrophobic compounds like this compound can adsorb to plastic surfaces. To mitigate this, consider using low-adhesion microplates and polypropylene tubes. Pre-rinsing pipette tips with the solution before dispensing can also help.

-

Issue 3: Low brain bioavailability in in vivo studies.

-

Possible Cause: this compound has a short plasma half-life.[1][8]

-

Troubleshooting Steps:

-

Formulation Strategy: For intraperitoneal (i.p.) injections, this compound can be formulated in a vehicle such as 10% DMSO in phosphate-buffered saline (PBS).[3] For oral administration and to achieve sustained exposure, formulating this compound in rodent chow has been shown to be effective.[3][5]

-

Dosing Regimen: Due to its rapid elimination, a more frequent dosing schedule or a continuous delivery method (like formulation in chow) might be necessary to maintain therapeutic concentrations in the brain.[5]

-

Data Presentation

Table 1: Solubility and Storage of this compound

| Parameter | Value | Reference |

| Solubility | ||

| DMSO | 50-54 mg/mL | [1][6] |

| Ethanol | ~1 mg/mL | [1] |

| Water | Insoluble | [1] |

| DMF | 10 mg/mL | [7] |

| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [7] |

| Storage Conditions | ||

| Powder | 3 years at -20°C | [1][6] |

| Stock Solution (in solvent) | 1 year at -80°C | [1][6] |

| 1 month at -20°C | [1] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Use

-

Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO).

-

Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Add the appropriate volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM). c. Vortex briefly and sonicate if necessary to ensure complete dissolution.[6] d. Aliquot the stock solution into single-use, light-protected tubes. e. Store the aliquots at -80°C.

Protocol 2: Formulation of this compound for Intraperitoneal (i.p.) Injection in Mice

-

Materials: this compound stock solution in DMSO, sterile phosphate-buffered saline (PBS).

-

Procedure: a. Thaw a single-use aliquot of the this compound DMSO stock solution. b. On the day of injection, dilute the stock solution with sterile PBS to the final desired concentration. A common vehicle composition is 10% DMSO in PBS.[3] For example, to prepare a 20 mg/kg dose for a 25g mouse in a 200 µL injection volume, you would need a final concentration of 2.5 mg/mL. c. Ensure the final solution is clear and free of precipitation before injection.

Visualizations

Caption: Signaling pathway of this compound action.

Caption: General workflow for in vitro experiments.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Benchchem [benchchem.com]

- 4. HDAC6 inhibition as a mechanism to prevent neurodegeneration in the mSOD1G93A mouse model of ALS | Quanterix [quanterix.com]

- 5. Pharmocologic treatment with histone deacetylase 6 inhibitor (this compound) recovers Alzheimer's disease phenotype in amyloid precursor protein/presenilin 1 (APP/PS1) mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | HDAC | TargetMol [targetmol.com]

- 7. caymanchem.com [caymanchem.com]

- 8. The Selective HDAC6 Inhibitor this compound Impacts Memory and Disease Regulation in an Animal Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

Optimizing ACY-738 Dosage: A Technical Guide for Maximal Efficacy and Minimal Toxicity

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for optimizing the use of ACY-738, a potent and selective HDAC6 inhibitor, in your research. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to help you achieve maximal efficacy while minimizing toxicity in your experiments.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of this compound? this compound is a selective inhibitor of Histone Deacetylase 6 (HDAC6).[1][2] Its primary mechanism involves binding to the catalytic domain of HDAC6, thereby preventing the deacetylation of its target proteins. A key substrate of HDAC6 is α-tubulin, and inhibition by this compound leads to an increase in acetylated α-tubulin.[3][4] This modification is associated with altered microtubule stability and dynamics, which can impact cellular processes such as intracellular transport and cell motility.[4]

2. What is the selectivity profile of this compound? this compound exhibits high selectivity for HDAC6. It has a reported IC50 of 1.7 nM for HDAC6.[1][2] Its potency against Class I HDACs is significantly lower, with IC50 values of 94 nM for HDAC1, 128 nM for HDAC2, and 218 nM for HDAC3.[1]